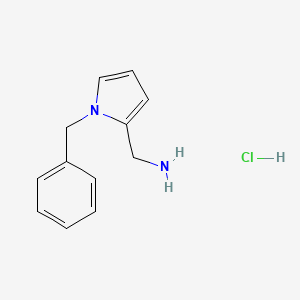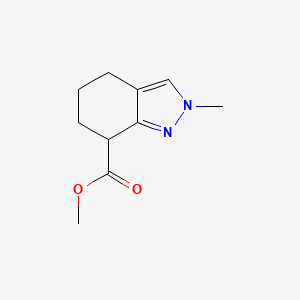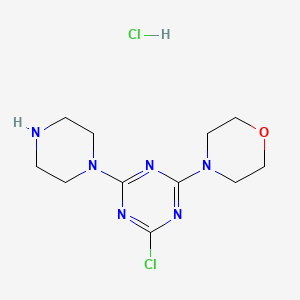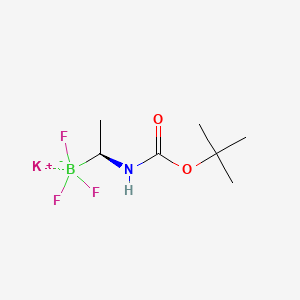![molecular formula C8H6BF3O3 B13461641 [4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
[4-(Trifluoroacetyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Trifluoroacetyl)phenyl]boronic acid: is an organoboron compound that features a trifluoroacetyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoroacetyl)phenyl]boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle organolithium chemistry, allowing for high throughput and efficient production . The use of automated systems ensures consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: [4-(Trifluoroacetyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [4-(Trifluoroacetyl)phenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable for constructing biaryl structures .
Biology and Medicine: The compound is explored for its potential in drug discovery and development. Its unique structure allows for the modification of biologically active molecules, potentially leading to new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Wirkmechanismus
The mechanism by which [4-(Trifluoroacetyl)phenyl]boronic acid exerts its effects is primarily through its reactivity in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . This process is facilitated by the electron-withdrawing trifluoroacetyl group, which enhances the reactivity of the phenyl ring.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the trifluoroacetyl group and has different reactivity and stability profiles.
4-(Trifluoromethyl)phenylboronic Acid: Similar structure but with a trifluoromethyl group instead of a trifluoroacetyl group, leading to different electronic properties.
Uniqueness: The presence of the trifluoroacetyl group in [4-(Trifluoroacetyl)phenyl]boronic acid imparts unique electronic properties that enhance its reactivity in cross-coupling reactions. This makes it a valuable reagent in organic synthesis, particularly for the construction of complex molecules.
Eigenschaften
Molekularformel |
C8H6BF3O3 |
|---|---|
Molekulargewicht |
217.94 g/mol |
IUPAC-Name |
[4-(2,2,2-trifluoroacetyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)7(13)5-1-3-6(4-2-5)9(14)15/h1-4,14-15H |
InChI-Schlüssel |
RCSJJFZNYCUCFC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C(=O)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Benzyloxy)phenyl]propan-2-ol](/img/structure/B13461562.png)


![[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13461587.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461624.png)



![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)

![3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13461645.png)
